4-Amino-2-chloronicotinonitrile
Overview
Description
4-Amino-2-chloronicotinonitrile is an organic compound with the molecular formula C₆H₄ClN₃ and a molecular weight of 153.57 g/mol It is a derivative of nicotinonitrile and features an amino group at the 4-position and a chlorine atom at the 2-position on the pyridine ring
Mechanism of Action
Target of Action
The primary target of 4-Amino-2-chloronicotinonitrile is the enzyme nitrilase . Nitrilase is a crucial enzyme involved in the hydrolysis of nitriles to carboxylic acids and ammonia, a key step in the metabolism of many organisms .
Mode of Action
This compound interacts with nitrilase, undergoing hydrolysis to produce 2-chloronicotinic acid . The interaction involves the binding of the compound to the active site of the enzyme, facilitating the hydrolysis reaction .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the nitrilase-catalyzed hydrolysis pathway . This pathway is crucial for the efficient synthesis of 2-chloronicotinic acid, an important building block for agrochemicals and pharmaceuticals .
Result of Action
The result of the action of this compound is the production of 2-chloronicotinic acid . This compound has significant industrial value, being used in the synthesis of various agrochemicals and pharmaceuticals .
Biochemical Analysis
Biochemical Properties
The role of 4-Amino-2-chloronicotinonitrile in biochemical reactions is not well-documented in the literature. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
It is possible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Therefore, information on threshold effects, toxic or adverse effects at high doses is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-Amino-2-chloronicotinonitrile involves the use of Grignard reagents. A practical and scalable approach has been developed where Grignard reagents are added to this compound to construct 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives . This method involves addition, acidolysis, and cyclocondensation steps, and has been proven effective on a 100 g scale.
Another method involves the reaction of nicotinamide-1-oxide with phosphorus pentachloride and phosphorus oxychloride, followed by further reactions to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using the aforementioned synthetic routes. The robustness and scalability of these methods make them suitable for industrial applications, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloronicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups using appropriate reagents.
Addition Reactions: Grignard reagents can be added to the compound to form complex derivatives.
Cyclocondensation Reactions: These reactions are used to form ring structures, such as naphthyridin-4-one derivatives.
Common Reagents and Conditions
Grignard Reagents: Used for addition reactions to form complex derivatives.
Phosphorus Pentachloride and Phosphorus Oxychloride: Used in the initial synthesis steps.
Major Products Formed
3-Substituted 5-Chloro-1,6-Naphthyridin-4-One Derivatives: Formed through addition, acidolysis, and cyclocondensation reactions.
Scientific Research Applications
4-Amino-2-chloronicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored as a precursor for developing antitumor drug candidates.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2,6-Dinitrotoluene
- 4-Amino-2-Chloro-5-(1H-Tetrazol-5-yl)benzenesulfonamide
- 4-Amino-2-Chloro-5-Hydroxybenzensulfonamide
- 4-Amino-2-Hydroxybenzenesulfonamide
- 4-Amino-2-Methyl-Pyrimidine-5-Carboxylic Acid
- 4-Amino-2-Methoxybenzenethiol
- 4-Amino-2-Chloropyridine
- 4-Amino-2-Thiophenecarboxylic Acid Hydrochloride
Uniqueness
4-Amino-2-chloronicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for synthesizing complex derivatives and exploring new chemical and biological applications.
Properties
IUPAC Name |
4-amino-2-chloropyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-4(3-8)5(9)1-2-10-6/h1-2H,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJLCNQOZCCEDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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